
Benzoic acid, 2,4-dibromo-, diphenylsilylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,4-dibromo-, diphenylsilylene ester is a specialized organic compound that features a benzoic acid moiety substituted with bromine atoms at the 2 and 4 positions, and esterified with a diphenylsilylene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,4-dibromo-, diphenylsilylene ester typically involves the esterification of 2,4-dibromobenzoic acid with diphenylsilylene. The reaction can be carried out using a variety of catalysts and solvents to optimize yield and purity. Commonly, the reaction is performed under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted benzoic acid derivatives.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Debrominated benzoic acid derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups replacing the bromine atoms.
科学的研究の応用
Benzoic acid, 2,4-dibromo-, diphenylsilylene ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of benzoic acid, 2,4-dibromo-, diphenylsilylene ester involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The molecular pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with cellular components, leading to various biochemical effects.
類似化合物との比較
Benzoic acid, 2,4-dibromo-: Lacks the diphenylsilylene ester group, making it less versatile in certain applications.
Diphenylsilylene esters of other benzoic acids: These compounds may have different substitution patterns on the benzoic acid moiety, leading to variations in reactivity and applications.
Uniqueness: Benzoic acid, 2,4-dibromo-, diphenylsilylene ester is unique due to the presence of both bromine atoms and the diphenylsilylene ester group. This combination imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
129459-86-5 |
|---|---|
分子式 |
C26H16Br4O4Si |
分子量 |
740.1 g/mol |
IUPAC名 |
2,4-dibromo-3-[(2,6-dibromo-3-carboxyphenyl)-diphenylsilyl]benzoic acid |
InChI |
InChI=1S/C26H16Br4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34) |
InChIキー |
GRYPNIZHNQLTBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Br)C(=O)O)Br)C4=C(C=CC(=C4Br)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
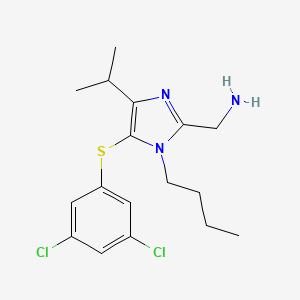
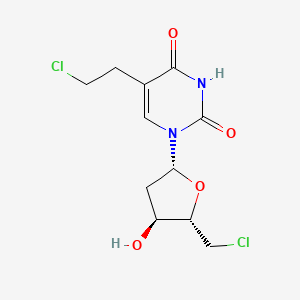
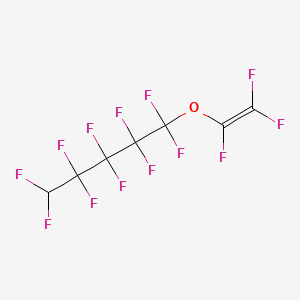
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
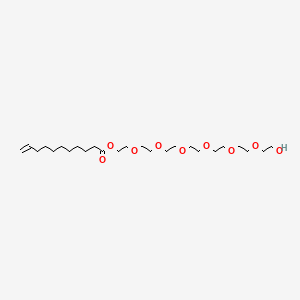

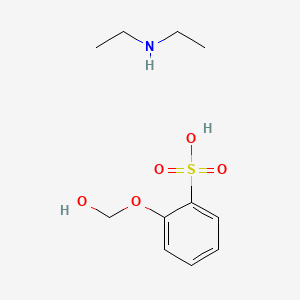



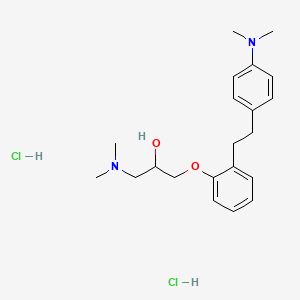

![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
